Methyl 3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Overview
Description
“Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound with the molecular formula C14H19BO4 . It’s often used in the preparation of pharmaceuticals and chemical intermediates .
Molecular Structure Analysis
The molecular structure of “Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” includes a boron atom bonded to an oxygen atom, forming a boronic ester . The compound also contains a benzene ring and a methyl ester group .
Scientific Research Applications
Synthesis and Characterization
Synthesis and Crystal Structure Analysis : Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a structurally related compound, is synthesized via a three-step substitution reaction. Its structure is confirmed using spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) calculations are used to analyze its molecular structure and properties (Huang et al., 2021).
Spectroscopic and Crystallographic Studies : Another study on similar compounds focuses on their spectroscopic characterization (FT-IR, NMR, MS) and crystal structure determination. DFT is employed to assess molecular electrostatic potential and frontier molecular orbitals (Wu et al., 2021).
Chemical Synthesis
Advanced Borylation Methods : Research on (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes explores Pd-catalyzed borylation of arylbromides. This method is particularly effective for arylbromides with sulfonyl groups (Takagi & Yamakawa, 2013).
Microwave-Assisted Synthesis : N-Substituted 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazoles are synthesized using a microwave-assisted approach. This method facilitates the Suzuki–Miyaura cross-coupling with heteroaryl halides (Rheault, Donaldson & Cheung, 2009).
Esterification Catalysis : The esterification of boric acid, pinacol, and cyclohexanol is catalyzed by ionic liquids. The optimized conditions for this process are outlined, demonstrating the utility of ionic liquids in this context (Li-Zhen et al., 2010).
Photophysical Properties
- Luminescence Studies : Research on methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, with structures similar to the compound , investigates its photophysical properties in various solvents. This study reveals unique luminescence characteristics based on the substituents used (Kim et al., 2021).
Bioorganic Chemistry
Cytoprotection Against Oxidative Stress : BSIH, a compound containing a similar boronate group, is evaluated for its ability to release a chelator in response to oxidative stress, highlighting its potential in cytoprotection (Wang & Franz, 2018).
Fluorescence Quenching Studies : A study on water-soluble carboxylated polyfluorenes, utilizing a related intermediate monomer, examines fluorescence quenching by cationic quenchers and proteins. This research is significant in understanding polymer interactions with different biological entities (Zhang, Liu & Cao, 2008).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .
Mode of Action
The compound is a boronic acid ester, which is often used in Suzuki-Miyaura cross-coupling reactions . This reaction involves the transmetalation of an organoboron compound to a metal catalyst, followed by a reductive elimination to form a new carbon-carbon bond .
Biochemical Pathways
Boronic acids and their esters are known to influence various biochemical pathways due to their ability to interact with diverse biological targets .
Pharmacokinetics
They are known to undergo hydrolysis, especially at physiological pH .
Result of Action
The ability of boronic acids and their esters to form reversible covalent bonds with biological targets can lead to various effects, depending on the specific targets and the nature of the interactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic acid esters, including this compound, is known to be influenced by pH and is considerably accelerated at physiological pH . Therefore, the compound’s stability, and consequently its action and efficacy, can be significantly influenced by the pH of its environment .
Properties
IUPAC Name |
methyl 3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO4/c1-14(2)15(3,4)21-16(20-14)12-7-10(9-17)6-11(8-12)13(18)19-5/h6-8H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJCILVEJIMZHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)OC)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742723 |
Source
|
Record name | Methyl 3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70742723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352413-06-9 |
Source
|
Record name | Methyl 3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70742723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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